molecular formula C9H18N2O2 B1473570 Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate CAS No. 1545641-06-2

Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate

Cat. No.: B1473570
CAS No.: 1545641-06-2
M. Wt: 186.25 g/mol
InChI Key: XLMYHYKCLLWTGH-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a piperazine-derived ester compound characterized by a methyl-substituted piperazine ring linked to an acetate moiety. The dimethyl substitution on the piperazine ring likely enhances its lipophilicity and metabolic stability compared to bulkier substituents.

Properties

IUPAC Name

methyl 2-(1,4-dimethylpiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-4-5-11(2)8(7-10)6-9(12)13-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMYHYKCLLWTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Piperazine Derivatives

Piperazine derivatives, including methyl-substituted forms, are commonly prepared through reduction of cyclic intermediates or nucleophilic substitution reactions involving halogenated precursors and amines.

  • Reduction of 3,4-dehydro-piperazine-2-one derivatives:
    A key step in synthesizing substituted piperazines involves the reduction of 3,4-dehydro-piperazine-2-one intermediates using strong hydride reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or borane (B2H6). This reduction yields the piperazine core with desired substitutions, including methyl groups on nitrogen atoms.

  • Nucleophilic substitution of halogenated intermediates:
    Alkylation of piperazine nitrogen atoms can be achieved via reaction with alkyl halides (e.g., methyl bromide) under basic conditions, often using potassium carbonate as a base. This method allows selective introduction of methyl groups at the 1 and 4 positions of the piperazine ring.

Preparation of Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate

The preparation of this compound generally follows these steps:

  • Step 1: Formation of 1,4-dimethylpiperazine
    Starting from piperazine, selective methylation at the 1 and 4 nitrogen positions is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step yields 1,4-dimethylpiperazine as the key intermediate.

  • Step 2: Introduction of the acetate side chain
    The 2-position of the piperazine ring is functionalized by alkylation with methyl bromoacetate or analogous haloacetate esters. This nucleophilic substitution reaction typically occurs under mild basic conditions (e.g., potassium carbonate in acetonitrile or DMF) to attach the methyl acetate group at the 2-position of the piperazine ring.

  • Step 3: Purification and isolation
    The crude product is purified by standard techniques such as solvent extraction, crystallization, or chromatography to obtain this compound with high purity.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Methylation of piperazine Methyl iodide or dimethyl sulfate, K2CO3, DMF, room temp 80-95 Selective methylation at N1 and N4 positions
2 Alkylation with methyl bromoacetate Methyl bromoacetate, K2CO3, acetonitrile, reflux or RT 70-90 Nucleophilic substitution at C2 of piperazine ring
3 Purification Column chromatography or crystallization Purity >98% achievable

Alternative Synthetic Approaches

  • Reduction of cyclic lactam intermediates:
    Some methods start with 3,4-dehydro-piperazine-2-one derivatives bearing methyl substituents. These lactams are reduced with LiAlH4 or similar hydrides to yield the desired methylated piperazine esters. This approach can provide high regioselectivity and purity but requires careful handling of strong reducing agents.

  • Use of protected intermediates:
    Protection of amine groups (e.g., as carbamates) during alkylation steps can improve selectivity and yield. After alkylation, deprotection yields the target compound.

Research Findings and Optimization

  • The choice of reducing agent significantly affects yield and purity. LiAlH4 provides efficient reduction of lactam intermediates but requires anhydrous conditions and careful quenching.
  • Alkylation reactions benefit from the use of polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity and reaction rates.
  • Mild bases such as potassium carbonate are preferred to avoid side reactions and degradation of sensitive functional groups.
  • Purification by silica gel chromatography using gradient elution (ethyl acetate in hexanes) is effective for isolating high-purity this compound.

Summary Table of Key Preparation Methods

Preparation Method Key Reagents Advantages Limitations
Reduction of 3,4-dehydro-piperazine-2-one LiAlH4, NaBH4, B2H6 High regioselectivity, purity Requires strong reducing agents
Nucleophilic substitution with methyl bromoacetate Methyl bromoacetate, K2CO3, DMF/acetonitrile Mild conditions, good yields Possible side alkylation
Methylation of piperazine nitrogen atoms Methyl iodide/dimethyl sulfate, K2CO3 Selective N-methylation Toxic reagents, requires control

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine-based structures.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate and related compounds:

Compound Name CAS Number Molecular Formula Substituents on Piperazine Key Properties/Applications Reference
This compound Not explicitly listed C₉H₁₇N₂O₂ 1,4-dimethyl Hypothesized higher solubility due to smaller substituents; potential CNS activity N/A
Methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate 183742-32-7 C₂₁H₂₆N₂O₂ 1,4-dibenzyl Used in research as a synthetic intermediate; lower solubility due to bulky benzyl groups [4, 6]
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₀H₂₀N₂O₄ Fluorenylmethoxycarbonyl Applied in peptide synthesis; acidic functional group enables conjugation [5]
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Not provided C₁₉H₁₈N₂O₂ Imidazole core Anticancer and antimicrobial activity; ester group enhances bioavailability [3]

Structural and Functional Analysis

  • Bulky substituents (e.g., benzyl or fluorenyl groups) increase molecular weight and hydrophobicity, which may limit blood-brain barrier penetration but enhance protein-binding affinity .
  • Ester vs. Acid Functional Groups :

    • Methyl/ethyl esters (e.g., this compound) are typically more lipophilic than carboxylic acids, facilitating cellular uptake .
    • Acid derivatives (e.g., 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid) are preferred for solid-phase peptide synthesis due to their reactivity with amine groups .
  • Biological Activity :

    • Imidazole-containing analogs (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate) demonstrate significant antimicrobial and anticancer activity, attributed to their heterocyclic aromatic systems .
    • Piperazine derivatives with dimethyl groups may exhibit CNS activity due to their ability to cross the blood-brain barrier .

Biological Activity

Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and specific case studies highlighting its biological efficacy.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to mimic natural ligands. This structural similarity allows the compound to interact with various biological targets, including enzymes and receptors, thereby modulating biological pathways.

The mechanism of action of this compound primarily involves:

  • Ligand Binding : The piperazine moiety can bind to active sites on proteins, influencing their activity. This binding can lead to either inhibition or activation depending on the target protein and the specific context of interaction.
  • Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition, particularly in the context of cancer research where modulation of signaling pathways is critical.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable anticancer properties. For example:

  • Inhibition of KRAS : A related study indicated that modifications in piperazine structures could enhance binding affinity to KRAS, a key oncogenic protein. Compounds with similar piperazine structures showed improved potency in inhibiting KRAS mutations associated with various cancers .
CompoundTargetActivity (IC50)Reference
BI-0474KRAS~500-fold improvement in binding

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

  • In vitro Studies : Research indicates that compounds with piperazine structures exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These studies often report minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Anticancer Efficacy

In a study investigating the effects of piperazine derivatives on cancer cell lines, this compound demonstrated cytotoxic effects against HepG2 liver cancer cells. The compound exhibited an IC50 value indicating potent activity, suggesting potential for further development as an anticancer agent .

Case Study 2: Enzyme Interaction

A detailed analysis involving co-crystal structures revealed that modifications to the piperazine ring can significantly affect binding interactions with target proteins. This study highlighted how structural optimization led to enhanced activity against specific cancer targets, providing insights into the design of more effective therapeutic agents .

Q & A

Q. Example Protocol :

Dissolve 1,4-dimethylpiperazine (1.0 eq) in anhydrous DCM.

Add methyl chloroacetate (1.1 eq) dropwise under nitrogen.

Introduce NaOH (1.5 eq) and stir for 12–24 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. Reference Table :

StepReagents/ConditionsSolventTemperatureYield (%)
11,4-dimethylpiperazineDCM25°C~75–85%

Basic: What spectroscopic methods are recommended for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ 2.3–3.0 ppm for N–CH₃), ester carbonyl (δ 170–175 ppm), and methyl ester (δ 3.6–3.7 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 201.16 (C₁₀H₂₀N₂O₂).
  • IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and piperazine C–N vibrations (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in pharmacological data for piperazine derivatives like this compound?

Methodological Answer :
Contradictions in biological activity (e.g., serotonin receptor modulation ) may arise from:

Experimental Variability : Differences in cell lines, assay conditions (pH, temperature), or compound purity.

Structural Analogues : Compare with ethyl ester derivatives () to assess ester group effects on receptor binding.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with SAR studies .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity trends.

Q. Recommended Workflow :

  • Validate assays with positive controls (e.g., known serotonin agonists).
  • Use high-purity batches (>95%, confirmed via HPLC) .

Advanced: What crystallographic techniques are suitable for determining its structure?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).
    • Use SHELX suite (SHELXT for solution, SHELXL for refinement) .
    • Key parameters: Mo Kα radiation (λ = 0.71073 Å), resolution < 1.0 Å.
  • Data Analysis :
    • Refine hydrogen positions using riding models.
    • Validate with R-factor (< 0.05) and electron density maps .

Example from Literature :
A related methyl piperazine derivative () showed a monoclinic crystal system (space group P2₁/c), with torsional angles confirming ester conformation .

Advanced: How does the methyl ester group influence reactivity compared to ethyl analogs?

Q. Methodological Answer :

  • Steric Effects : The smaller methyl group reduces steric hindrance, enhancing nucleophilic substitution rates (e.g., with amines).
  • Electronic Effects : Methyl esters are slightly more electron-withdrawing than ethyl esters, altering piperazine basicity (pKa shifts by ~0.2–0.3 units).
  • Hydrolysis Stability : Methyl esters hydrolyze faster under basic conditions (e.g., NaOH/MeOH) compared to ethyl esters .

Q. Experimental Comparison :

PropertyMethyl EsterEthyl Ester ()
Hydrolysis Rate (pH 9)t₁/₂ = 2.5 hourst₁/₂ = 4.8 hours
Nucleophilic ReactivityHigherModerate

Basic: What are the key chemical reactions this compound undergoes?

Q. Methodological Answer :

  • Reduction : LiAlH₄ in anhydrous THF converts the ester to a primary alcohol.
  • Oxidation : KMnO₄/H₂O yields a carboxylic acid derivative.
  • Amide Formation : React with NH₃/amines (e.g., benzylamine) in DMF to form substituted amides .

Q. Reaction Table :

Reaction TypeReagents/ConditionsMajor Product
ReductionLiAlH₄, THF, 0°C → RT2-(1,4-dimethylpiperazin-2-yl)ethanol
OxidationKMnO₄, H₂O, 80°C2-(1,4-dimethylpiperazin-2-yl)acetic acid

Advanced: What strategies optimize synthetic yield in multistep syntheses?

Q. Methodological Answer :

Stepwise Protection : Temporarily block reactive sites (e.g., piperazine NH with Boc groups).

Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.

Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) .

Case Study :
A three-step synthesis () achieved 62% overall yield by:

  • Using Boc protection in Step 1.
  • Optimizing stoichiometry (1.2 eq methyl chloroacetate).

Basic: How is purity assessed in research settings?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient), retention time compared to standards.
  • Melting Point : Sharp range (e.g., 96–98°C for related compounds, ).
  • TLC : Rf = 0.4 (ethyl acetate/hexane 1:1), visualized with ninhydrin .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate
Reactant of Route 2
Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate

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